chemical properties of 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid
chemical properties of 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
5-benzyloxy-6-methyl-2-pyridinecarboxylic acid (CAS: Generic structure ref, specific isomer often custom synthesized) represents a critical "masked" scaffold in medicinal chemistry. Structurally, it combines a pyridine core with three distinct functionalities: a carboxylic acid at C2 (for amide/ester diversification), a benzyloxy ether at C5 (protecting a hydroxyl group), and a methyl group at C6 (providing steric bulk and lipophilicity).
This molecule is primarily utilized as a precursor for 5-hydroxy-6-methylpyridine-2-carboxylic acid derivatives, which are potent pharmacophores in:
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Metallopharmaceutical Chelators: For iron/aluminum sequestration.
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Enzyme Inhibitors: Specifically targeting collagen prolyl 4-hydroxylase (fibrosis) and DNA-PK (oncology).
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Agrochemicals: As bleaching herbicide scaffolds (picolinamide derivatives).[1]
This guide details the chemical behavior, critical handling parameters, and validated synthetic workflows for this compound, moving beyond standard datasheets to provide actionable process insights.
Molecular Architecture & Physicochemical Properties
The molecule exhibits a "push-pull" electronic system. The benzyloxy group at C5 acts as an electron donor (via resonance), while the carboxyl group at C2 and the pyridine nitrogen are electron-withdrawing. The C6-methyl group introduces steric hindrance adjacent to the heteroatom, influencing both metal binding kinetics (in downstream products) and N-oxide formation rates.
Table 1: Physicochemical Profile (Experimental & Predicted)
| Property | Value / Characteristic | Technical Insight |
| Molecular Formula | C₁₄H₁₃NO₃ | MW: ~243.26 g/mol |
| Appearance | White to Off-white Crystalline Solid | Impurities (debenzylated phenol) appear yellow/tan. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 7) | The benzyl group dominates the lipophilicity, masking the zwitterionic potential. |
| Solubility (Organic) | High: DMSO, DMF, THFModerate: MeOH, EtOHLow: DCM, Hexanes | Protocol Note: Use DMF/THF for amide couplings; MeOH for hydrogenolysis. |
| pKa (Acid) | ~3.2 – 3.8 (Carboxyl) | Lower than benzoic acid due to the electron-deficient pyridine ring. |
| pKa (Base) | ~3.5 – 4.5 (Pyridine N) | The 6-methyl group slightly increases basicity via induction, but the 2-COOH lowers it. |
| LogP | ~2.5 – 3.0 | Significant increase over the deprotected 5-OH analog (LogP < 1). |
| Melting Point | 135°C – 145°C (Typical range) | Critical: Sharp melting point indicates purity; broad range suggests partial decarboxylation. |
Synthetic Reactivity & Transformation Logic
As a Senior Scientist, I categorize the reactivity of this molecule into two primary workflows: C2-Diversification (Amidation) and C5-Deprotection (Hydrogenolysis).
A. The Decarboxylation Risk (Thermal Instability)
Picolinic acids (pyridine-2-carboxylic acids) are prone to thermal decarboxylation, especially in the presence of high-boiling solvents or strong acids.
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Mechanism: Formation of a zwitterionic intermediate leads to loss of CO₂.
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Control Strategy: Avoid heating >100°C in acidic media. During amide coupling, keep reaction temperatures <40°C unless using a stabilized active ester.
B. C5-Benzyloxy Cleavage (The "Unmasking" Step)
The benzyl ether is robust against basic hydrolysis and mild acids, making it an ideal protecting group during C2 modifications. However, it must eventually be removed to reveal the 5-hydroxyl group (often the active pharmacophore).
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Challenge: The pyridine nitrogen can poison heterogeneous catalysts (Pd/C), slowing down hydrogenation.
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Solution: Protonation of the pyridine nitrogen (using HCl or AcOH in the solvent) prevents catalyst coordination, significantly accelerating the debenzylation rate.
Validated Experimental Protocols
Protocol A: Amide Coupling via HATU (C2-Functionalization)
Use this protocol to attach amines to the carboxylic acid without risking racemization or decarboxylation.
Reagents:
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Substrate: 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid (1.0 eq)
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Amine Partner: R-NH₂ (1.1 eq)
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Coupling Agent: HATU (1.2 eq)
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Base: DIPEA (Diisopropylethylamine) (3.0 eq)
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Solvent: Anhydrous DMF
Step-by-Step Methodology:
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Dissolution: Charge a flame-dried flask with the substrate and anhydrous DMF (concentration ~0.1 M).
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Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Observation: Solution may turn slight yellow.
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Addition: Add the amine partner dropwise.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
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IPC (In-Process Control): Monitor via LC-MS. Look for disappearance of MW 243 and appearance of Product Mass.
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Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine.
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Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Catalytic Hydrogenolysis (C5-Debenzylation)
Use this protocol to remove the benzyl group and reveal the 5-hydroxyl.
Reagents:
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Substrate: Benzyl-protected intermediate (1.0 eq)
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Catalyst: 10% Pd/C (10 wt% loading, 50% water wet)
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Solvent: MeOH (or EtOH) with 1.0 eq HCl (optional, see note below)
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Gas: Hydrogen (H₂) balloon (1 atm)
Step-by-Step Methodology:
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Safety Check: Purge vessel with Nitrogen (N₂) to remove oxygen (fire hazard with Pd/C).
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Loading: Add substrate and MeOH.
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Catalyst Addition: Carefully add Pd/C under N₂ flow.
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Hydrogenation: Switch to H₂ atmosphere (balloon or bubbler). Stir vigorously at RT.
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Expert Tip: If reaction stalls after 4 hours, add 1-2 drops of conc. HCl or AcOH. The protonated pyridine does not bind to the Pd surface, reactivating the catalyst.
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Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out (pyrophoric risk).
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Isolation: Concentrate filtrate. If HCl was used, the product will be the hydrochloride salt.
Visualization: Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways and decision logic for processing this scaffold.
Figure 1: Strategic synthetic workflow for 5-benzyloxy-6-methyl-2-pyridinecarboxylic acid, highlighting the divergence between immediate functionalization (Route A) and deprotection (Route B).
Analytical Specification & Quality Control
To ensure the integrity of the material for drug development, the following specifications must be met:
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HPLC Purity: >98.0% (Area %).
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Impurity A: 5-hydroxy-6-methyl-2-pyridinecarboxylic acid (Debenzylated). Detectable at RRT ~0.4 (more polar).
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Impurity B: Benzyl alcohol (Hydrolysis byproduct).
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1H NMR (DMSO-d6):
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δ ~7.3–7.5 ppm (Multiplet, 5H, Ph -CH₂-).
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δ ~5.2 ppm (Singlet, 2H, -O-CH₂ -Ph).
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δ ~2.4–2.5 ppm (Singlet, 3H, Py-CH₃ ).
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Diagnostic: The pyridine ring protons will appear as singlets or doublets depending on the exact substitution pattern (H3 and H4), typically around δ 7.8–8.2 ppm.
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Mass Spectrometry: ESI+ Mode. Look for [M+H]⁺ = 244.1.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18379352, 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from [Link]
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Society of Chemical Industry. (2024).[1] Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides. Pest Management Science. Retrieved from [Link]
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Corteva Agriscience. (2025). Rinskor™ Active Technical Bulletin (Arylpicolinate Chemistry). Retrieved from [Link]
